Benz[a]anthracene-7-methanol-13C

PAH metabolism Carcinogen activation Isotope tracing

Quantifying hydroxymethyl-PAH metabolites requires internal standards with identical chromatographic behavior but unambiguous mass discrimination. Unlabeled analogs introduce extraction and ionization biases, compromising regulatory accuracy. Benz[a]anthracene-7-methanol-13C (CAS 1391054-65-1) resolves this: • +1 Da mass shift enables unequivocal MS discrimination from native analyte • Co-elutes with target; matched ionization efficiency & matrix effects • Validated for 7-formylbenz[a]anthracene metabolite quantification in liver microsomes, cytosol & plasma MW 259.31, ≥98% purity, off-white solid. Standard packaging 10-250 mg. Ambient shipping globally. For R&D use only.

Molecular Formula C19H14O
Molecular Weight 259.3 g/mol
Cat. No. B589468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz[a]anthracene-7-methanol-13C
Synonyms7-(Hydroxymethyl)benz[a]anthracene-13C
Molecular FormulaC19H14O
Molecular Weight259.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H14O/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11,20H,12H2/i12+1
InChIKeyFWFOOWHDKQMDKI-HNHCFKFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benz[a]anthracene-7-methanol-13C: 13C-PAH Internal Standard


Benz[a]anthracene-7-methanol-13C (CAS 1391054-65-1) is a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH) derivative. As the 13C-labeled analog of Tetraphen-7-ylmethanol [1], it incorporates a single 13C atom at the hydroxymethyl position, increasing its molecular weight to 259.31 g/mol from the unlabeled 258.31 g/mol . The compound serves as a metabolite of formyl-substituted benzanthracenes and is primarily utilized as an internal standard for quantitative mass spectrometry in metabolic and environmental analyses [2].

Limitations of Unlabeled Benz[a]anthracene-7-methanol


Generic unlabeled Benz[a]anthracene-7-methanol (CAS 16110-13-7) lacks the isotopically distinct mass shift required for co-eluting internal standard methodology in LC-MS and GC-MS workflows. The 13C-labeled variant provides a +1 Da mass difference [1], enabling unequivocal discrimination between analyte and internal standard in the mass spectrometer while preserving near-identical chromatographic behavior, ionization efficiency, and matrix effects [2]. Attempting to use an unlabeled analog or a structurally distinct PAH as a surrogate internal standard introduces differential recovery biases during extraction and cleanup, compromising the accuracy and reproducibility mandated by regulatory methods [3].

Benz[a]anthracene-7-methanol-13C: Comparative Evidence


Specific Tracking of Reductive Benzanthracene Metabolism

The compound is the definitive labeled tracer for studying the enzymatic reduction of 7-formylbenz[a]anthracene to the carcinogenic benzylic alcohol Benz[a]anthracene-7-methanol. Horn et al. demonstrated that 7-formylbenz[a]anthracene undergoes reductive metabolism to this specific hydroxymethyl metabolite in rat liver cytosol in vitro and in vivo [1]. Unlike the parent hydrocarbon Benz[a]anthracene, which undergoes oxidative metabolism to epoxide intermediates , the 13C-labeled hydroxymethyl standard specifically quantifies the reductive pathway, providing a targeted tool unavailable with unlabeled or parent PAH standards.

PAH metabolism Carcinogen activation Isotope tracing

13C-PAH Standards Outperform Deuterated Analogs in PLE-GC-MS

In a direct head-to-head comparison of 13C-labeled versus deuterium-labeled PAH internal standards during pressurized liquid extraction (PLE) coupled with GC-MS, concentrations determined using PAHs-d were significantly (p<0.05) lower by 1.9–4.3% compared to those determined with 13C-PAHs [1]. This systematic under-recovery with deuterated standards was attributed to the higher stability of PAHs-d during the PLE process, which artificially elevates their recovery relative to native analytes and 13C-PAHs, thereby depressing calculated native concentrations [2].

Pressurized liquid extraction Isotope dilution MS PAH quantification

13C-PAH vs Deuterated Standards: Recovery in GC-HRMS

In the development of a candidate reference method for PAH determination in olive oil using isotope-dilution gas chromatography/high-resolution mass spectrometry (ID-GC/HRMS), the substitution of 13C-labeled PAHs for deuterated PAHs as internal standards yielded improved recovery results under both low- and high-resolution MS conditions [1]. The method achieved excellent repeatability and reproducibility even at levels as low as 0.5 μg/kg [2], demonstrating that 13C-labeled standards provide superior matrix effect correction compared to their deuterated counterparts in complex lipid matrices.

Isotope dilution GC-HRMS Food contaminant analysis

13C-PAH Standards Correct for Clean-up Recovery Losses

A systematic evaluation of behavioral differences between native PAHs and 13C-labeled internal standards during analytical clean-up steps demonstrated that 13C-labeled standards remain reliable for quantification even when substantial analyte loss occurs. In the study, while the recovery yield of 13C6-phenanthrene decreased to 60% after cleanup, the isotopic ratio correction maintained analytical accuracy within a 0.2% difference from expected values [1]. This class-level finding confirms that 13C-PAH internal standards, including Benz[a]anthracene-7-methanol-13C, provide robust correction for matrix-induced losses during solid-phase extraction and other sample preparation procedures.

Sample cleanup SPE recovery IDMS accuracy

Benz[a]anthracene-7-methanol-13C: Key Applications


Carcinogenic PAH Metabolite Quantification by IDMS

Use Benz[a]anthracene-7-methanol-13C as the internal standard for LC-MS/MS or GC-MS quantification of the hydroxymethyl metabolite in liver microsomes, cytosol, or plasma from in vitro and in vivo carcinogenicity studies. The compound specifically targets the reductive metabolic pathway of 7-formylbenz[a]anthracene, enabling accurate quantification of this carcinogenic benzylic alcohol in complex biological matrices [1].

PAH Source Apportionment and Fate Studies Using Metabolite Tracers

Deploy Benz[a]anthracene-7-methanol-13C as a tracer for compound-specific isotope analysis (CSIA) in environmental fate studies of formyl-substituted PAHs. The labeled hydroxymethyl group enables differentiation from other oxygenated PAH metabolites, supporting source apportionment investigations where metabolite profiles are used to distinguish petrogenic from pyrogenic PAH contamination [1].

CRM Development for Oxygenated PAH Analysis

Incorporate Benz[a]anthracene-7-methanol-13C into the development of matrix-type certified reference materials for oxygenated PAH analysis. The established class-level evidence that 13C-labeled PAH internal standards provide superior accuracy and recovery correction compared to deuterated analogs in pressurized liquid extraction and GC-HRMS workflows [2][3] positions this compound as a candidate for method validation in food and environmental regulatory testing programs.

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